N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Description
Overview of Thiazole (B1198619) Heterocyclic Chemistry and its Significance in Contemporary Chemical Research
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. numberanalytics.comwjrr.org First discovered in the late 19th century, this scaffold has become a cornerstone of heterocyclic chemistry due to its unique chemical properties and its presence in a vast number of biologically active compounds. numberanalytics.com Thiazoles are characterized by their aromaticity, which imparts stability, and the presence of both a basic nitrogen atom and a sulfur atom, which influences their reactivity. numberanalytics.com
The significance of thiazoles in contemporary research is multifaceted:
In Pharmaceuticals: The thiazole nucleus is a fundamental component of numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs. semanticscholar.org Derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comnih.govmdpi.com
In Materials Science: Beyond medicine, thiazole derivatives are explored for applications in materials science. numberanalytics.com They have been incorporated into conductive polymers for electronic devices, used as luminescent materials in Organic Light-Emitting Diodes (OLEDs), and investigated as corrosion inhibitors. numberanalytics.com
In Synthetic Chemistry: The thiazole ring serves as a versatile building block, or synthon, for the creation of more complex, fused heterocyclic systems. wjrr.org The development of efficient synthetic methodologies, such as the Hantzsch thiazole synthesis, has been crucial to expanding the library of accessible thiazole derivatives for various applications. semanticscholar.org
Strategic Positioning of the 2-Aminothiazole (B372263) Scaffold within Medicinal and Synthetic Chemistry
Within the broader class of thiazoles, the 2-aminothiazole motif holds a position of strategic importance. This scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that bind to a variety of biological targets. nih.gov The amino group at the 2-position provides a key reactive handle, allowing for diverse chemical modifications to build libraries of derivatives with tailored biological activities. researchgate.net
The strategic value of the 2-aminothiazole scaffold is evident in several areas:
Drug Development: It is the core of several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam. nih.govresearchgate.net
Broad Biological Activity: Research has documented that 2-aminothiazole derivatives exhibit an extensive range of biological effects, including antitumor, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities. mdpi.com
Synthetic Accessibility: The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), remains a cornerstone for constructing the 4-substituted-2-aminothiazole core, making this scaffold readily accessible for research. semanticscholar.orgresearchgate.net
It is also important to note that the high reactivity and binding promiscuity of the 2-aminothiazole scaffold can lead to its identification as a "frequent hitter" in high-throughput screening assays, which necessitates careful validation of its specific biological activity. acs.org
Foundational Research Trajectories for N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and Related Derivatives
While specific research literature on this compound is limited, foundational research trajectories can be inferred from studies on closely related analogues. The structure combines a 4-phenyl-1,3-thiazol-2-amine core with an N-cyclohexyl substituent, and research on derivatives with these features points toward several potential areas of investigation.
Antiparasitic and Antimicrobial Research: Studies on 4-phenyl-1,3-thiazol-2-amines have identified them as promising scaffolds for developing new antileishmanial agents. researchgate.net In one study, several derivatives showed significant activity against Leishmania amazonensis. researchgate.net Furthermore, related N-substituted thiazoles have been investigated for broad antimicrobial and antitubercular activities. fabad.org.trresearchgate.net For instance, a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives (note the isomeric thiadiazole core) were synthesized and showed potent activity against Mycobacterium tuberculosis. researchgate.net This suggests a research trajectory for this compound in the field of infectious diseases.
Anticancer Research: The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. nih.govnih.gov The presence of the 4-phenyl group is common in many biologically active thiazoles. Research often focuses on modifying the N-substituent to optimize activity and selectivity. For example, derivatives of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)-amino]propanoic acid have been synthesized and evaluated for their biological properties. researchgate.net The exploration of bulky, lipophilic N-substituents like the cyclohexyl group is a common strategy in medicinal chemistry to improve interactions with hydrophobic pockets in target proteins, such as kinases.
Synthetic Methodology and Structural Analysis: The synthesis of N-substituted thiazole derivatives is an active area of research. Efficient, one-pot, multi-component reactions are continuously being developed to access diverse thiazole structures. mdpi.combepls.com The synthesis of this compound would likely follow the classic Hantzsch pathway, reacting phenacyl bromide (or a related α-haloketone) with N-cyclohexylthiourea. Further research could involve exploring its structural properties and how the cyclohexyl and phenyl substituents influence the crystal packing and solid-state architecture of the molecule. mdpi.com
The table below summarizes the observed biological activities for classes of compounds structurally related to this compound.
| Related Scaffold | Investigated Biological Activity |
| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial researchgate.net |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amines | Antitubercular researchgate.net |
| 2-Aminothiazole Derivatives (General) | Anticancer, Antimicrobial, Anti-inflammatory mdpi.comnih.gov |
| 3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)-amino]propanoic Acids | Antimicrobial, Plant Growth Promotion researchgate.net |
Properties
IUPAC Name |
N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGKRBXSCXXCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320495 | |
| Record name | N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402738-30-1 | |
| Record name | N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of N Cyclohexyl 4 Phenyl 1,3 Thiazol 2 Amine
Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Core Synthesis
The construction of the 2-aminothiazole ring system is a cornerstone of heterocyclic chemistry. Methodologies range from century-old name reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of scope, efficiency, and conditions.
Elucidation of the Hantzsch Thiazole (B1198619) Synthesis in the Context of 2-Aminothiazoles
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most common and widely utilized method for preparing 2-aminothiazoles. synarchive.com The reaction involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea (B124793) or its N-substituted derivatives. synarchive.comnih.gov
The mechanism begins with the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. rsc.org
The versatility of the Hantzsch synthesis allows for the creation of a diverse library of 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea starting materials. For instance, using substituted phenacyl bromides leads to 4-aryl-2-aminothiazoles. Modified one-pot procedures, where the α-haloketone is generated in situ from a ketone using a halogenating agent like iodine or N-bromosuccinimide (NBS), have enhanced the efficiency and convenience of this method. rsc.orgresearchgate.net
Exploration of Alternative Cyclization Reactions and Their Mechanistic Underpinnings
While the Hantzsch synthesis is dominant, several alternative cyclization strategies for forming the 2-aminothiazole core have been developed to overcome some of its limitations.
One notable alternative involves the reaction of α-diazoketones with thiourea. bepls.com In a method developed by Babu et al., this reaction proceeds efficiently in the presence of PEG-400 as a green solvent, avoiding the need for pre-halogenated ketones. bepls.com
Another approach utilizes N-substituted α-amino acids as starting materials. nih.gov This metal-free, one-pot procedure employs thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the activation of the carboxylic acid by SOCl₂, followed by cyclization and deoxygenation to yield 2,5-disubstituted thiazoles. nih.gov Here, thionyl chloride serves multiple roles as an activating reagent, the source of the sulfur atom for the ring, and a facilitator for the final deoxygenation step. nih.gov
Modified Hantzsch-type reactions that avoid the direct handling of lachrymatory α-haloketones are also popular. These one-pot syntheses start with a methyl ketone, which is halogenated in situ before condensation with thiourea. rsc.org Various reagents and catalysts, including iodine, copper(II) bromide, and trichloroisocyanuric acid (TCCA), have been employed for this purpose. researchgate.netrsc.orgresearchgate.net The mechanism with TCCA, for example, involves the catalyst activating the ketone, which then reacts with TCCA to form a chloromethylene intermediate. This intermediate is subsequently attacked by thiourea, leading to cyclization and formation of the final 2-aminothiazole product after neutralization. rsc.org
Palladium-Catalyzed Synthesis Routes to 2-Aminothiazole Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful modern tool for synthesizing and functionalizing 2-aminothiazole derivatives. acs.org These methods are particularly valuable for creating N-aryl-2-aminothiazoles, which can be challenging to produce via classical condensation routes if the required N-arylthiourea is unstable or difficult to access. acs.orgnih.gov
The Buchwald-Hartwig amination has been successfully adapted for the N-arylation of 2-aminothiazoles. mit.edunih.gov This reaction couples a 2-aminothiazole with an aryl halide (bromide or triflate) in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.govnih.gov Research has shown that specific ligands and additives, such as acetic acid, can be crucial for activating the catalyst and achieving high yields, even with challenging electron-rich aryl halides. acs.orgmit.edu This method significantly expedites the synthesis of diverse analogs for structure-activity relationship (SAR) studies. acs.orgnih.gov
Another palladium-catalyzed approach involves the intramolecular C-H functionalization of N-arylthioureas to form 2-aminobenzothiazoles. organic-chemistry.org While this produces a fused ring system, the underlying principles of palladium-catalyzed C-S bond formation are relevant. Mechanistic studies suggest a pathway that does not involve electrophilic palladation, highlighting the complexity and potential of these advanced transformations. organic-chemistry.org
Table 1: Comparison of Synthetic Routes to 2-Aminothiazole Cores
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Citations |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thiourea | Base | High yields, versatile, well-established | nih.gov, synarchive.com, |
| One-Pot Hantzsch | Ketone, Thiourea | Iodine, NBS, TCCA | Avoids handling α-haloketones, efficient | rsc.org, researchgate.net |
| From α-Amino Acids | N-Substituted α-Amino Acid | SOCl₂, DBU | Metal-free, rapid, uses readily available materials | nih.gov |
| Pd-Catalyzed N-Arylation | 2-Aminothiazole, Aryl Halide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand | Broad substrate scope, direct arylation | mit.edu, acs.org, nih.gov, nih.gov |
Specific Synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine and its Structural Analogs
The synthesis of the specific target molecule, this compound, is a direct application of the principles outlined above, primarily relying on the Hantzsch reaction with a substituted thiourea.
Reaction of Thiourea and Substituted Phenacyl Bromides in Targeted Synthesis
The Hantzsch synthesis is the most direct route to this compound. The synthesis involves the cyclocondensation of two key precursors:
2-Bromo-1-phenylethanone (also known as phenacyl bromide), which provides the phenyl group at the C4 position.
N-cyclohexylthiourea , which provides the N-cyclohexylamino group at the C2 position.
The reaction is typically carried out by stirring the two components in a solvent like ethanol, often at room temperature or with gentle heating. clockss.orgnanobioletters.com The process follows the established Hantzsch mechanism, leading to the formation of the desired 4-phenyl-N-cyclohexyl-1,3-thiazol-2-amine. researchgate.net Various catalysts, such as copper silicate (B1173343) or tetrabutylammonium (B224687) salts, have been reported to accelerate the reaction and improve yields. clockss.orgnanobioletters.com
A facile synthetic procedure starts with the synthesis of the substituted thiourea itself. For example, N-cyclohexylthiourea can be prepared from cyclohexylamine. researchgate.net This is then reacted with the appropriate substituted phenacyl bromide. citefactor.org
Table 2: Synthesis of Substituted 2-Aminothiazoles via Hantzsch Reaction
| α-Haloketone | Thiourea Derivative | Solvent/Catalyst | Product | Citations |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Thiourea | Ethanol / Copper Silicate | 4-Phenyl-1,3-thiazol-2-amine | nanobioletters.com |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol / Copper Silicate | 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | nanobioletters.com |
| 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | Methanol (B129727) / Bu₄NPF₆ | 4-(4-Bromophenyl)-1,3-thiazol-2-amine | clockss.org |
| 2-Bromo-1-phenylethanone | N-Cyclohexylthiourea | Ethanol | This compound | citefactor.org, researchgate.net |
| 2-Bromo-1-(4-chlorophenyl)ethanone | N-Arylthiourea | Microwave / Ethanol | 4-(4-Chlorophenyl)-N-aryl-1,3-thiazol-2-amine | nih.gov |
Derivatization Strategies for N-substituted 2-Aminothiazoles
Once the 2-aminothiazole core is formed, the exocyclic amino group serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of structural analogs. researchgate.net
Common derivatization strategies include:
Acylation: The 2-amino group can be readily acylated by reacting the parent thiazole with acid chlorides or anhydrides to form 2-amido-thiazole derivatives. nih.govnih.gov This is a common strategy for modifying the properties of the molecule.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to N-thiazolyl ureas and thioureas, respectively. nih.govmdpi.com These motifs are often explored in medicinal chemistry programs.
N-Alkylation/N-Arylation: As discussed previously, palladium-catalyzed coupling provides a route to N-arylated derivatives. acs.orgnih.gov Direct N-alkylation can also be achieved, for instance, by reacting 2-aminothiazole with chloroacetonitrile (B46850) to introduce a cyanomethyl group. nih.gov
These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties and biological activity, making the 2-aminothiazole scaffold a highly adaptable platform for chemical synthesis.
Chemical Reactivity and Functional Group Interconversions on the this compound Scaffold
The this compound molecule possesses three primary regions for chemical modification: the thiazole heterocycle, the secondary amine at the N-2 position, and the substituent phenyl and cyclohexyl groups. The electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, largely dictate its reactivity profile.
Studies on the Reactivity of the Thiazole Ring
The thiazole ring in 2-aminothiazole derivatives is an aromatic system with distinct sites of reactivity. The electron density distribution makes the C5 position the most susceptible to electrophilic attack, while the C2 proton is the most acidic. pharmaguideline.comwikipedia.org The endocyclic nitrogen atom (N-3) is basic and can be protonated or alkylated. pharmaguideline.com
Key transformations involving the thiazole ring include:
Electrophilic Substitution : The C5-position is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmaguideline.com The sulfur atom acts as an electron donor, directing electrophiles to this position. pharmaguideline.com
Deprotonation and C2-Functionalization : The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium compounds. pharmaguideline.com The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles, including aldehydes and alkyl halides, to introduce new substituents at this position. pharmaguideline.com
Oxidation : The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. researchgate.net These reactions typically employ oxidizing agents like Oxone® or peroxy acids. researchgate.net
Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although often requiring high temperatures due to the aromatic stability of the ring. wikipedia.org These reactions can lead to the formation of more complex fused ring systems.
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C5 | Halogens, Nitrating agents, Sulfonating agents | 5-Substituted thiazole | pharmaguideline.com |
| Deprotonation/Functionalization | C2 | Organolithium compounds followed by electrophiles (e.g., aldehydes, alkyl halides) | 2-Substituted thiazole | pharmaguideline.com |
| Oxidation | S1 | Oxone®, m-CPBA, KMnO₄ | Thiazole sulfoxide/sulfone | researchgate.net |
| Cycloaddition | Ring | Dienophiles (e.g., alkynes) at high temperature | Fused heterocycles (e.g., pyridines after sulfur extrusion) | wikipedia.org |
Modifications and Functionalization of the Amine (N-2) Position
The exocyclic amine at the N-2 position is a key site for derivatization, behaving as a typical nucleophilic center. chemicalbook.comnih.gov Its reactivity allows for the introduction of a wide array of functional groups, which can significantly alter the molecule's properties.
Common modifications at the N-2 amine include:
Acylation : The amine readily reacts with acylating agents like acid chlorides and anhydrides. For instance, reaction with chloroacetyl chloride is a common strategy to produce an intermediate for further nucleophilic substitution. mdpi.comresearchgate.net In a related study, N-acetylation of a similar N,4-diaryl-1,3-thiazol-2-amine was achieved, though it resulted in reduced biological activity compared to the parent amine. nih.gov
Schiff Base Formation : Condensation with aromatic aldehydes yields the corresponding N-arylideneamino-thiazoles, also known as Schiff bases. chemicalbook.comnih.gov
Thiourea Formation : The amine can react with isothiocyanates to form N-thiazolyl-thiourea derivatives. mdpi.com
N-Alkylation/Arylation : While direct alkylation can be challenging due to competitive reaction at the N-3 ring nitrogen, it has been achieved. pharmaguideline.comnih.gov More complex coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation.
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Acylation | Acid chlorides (e.g., chloroacetyl chloride), Anhydrides | N-Acylaminothiazoles | mdpi.comresearchgate.netnih.gov |
| Schiff Base Formation | Aromatic aldehydes | N-Arylideneaminothiazoles | chemicalbook.comnih.gov |
| Thiourea Formation | Isothiocyanates | N-Thiazolyl-thioureas | mdpi.com |
| Formylation | Formylating reagents | N-Formylaminothiazoles | researchgate.net |
Chemical Transformations at the 4-Phenyl and N-Cyclohexyl Moieties
The peripheral groups on the scaffold offer additional sites for chemical modification, although they are generally less reactive than the thiazole and amine functionalities.
4-Phenyl Moiety : The phenyl ring at the C4 position is susceptible to standard electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is influenced by the electronic nature of the thiazole ring substituent. Studies on related 4-phenylthiazole (B157171) compounds have shown that functional groups can be introduced onto this ring. For example, formylation reactions have been shown to selectively occur on the phenyl group under certain conditions. researchgate.net Furthermore, starting materials like 4-bromoacetophenone can be used in Hantzsch synthesis to directly install a bromine atom on the phenyl ring, which can then be used for subsequent cross-coupling reactions. researchgate.net
N-Cyclohexyl Moiety : The saturated carbocyclic cyclohexyl ring is generally chemically inert to many of the reaction conditions used to modify the rest of the molecule. Transformations on this ring typically require harsher, less selective conditions, such as free-radical reactions, which are often not synthetically useful in the context of complex molecule derivatization. Research on related structures, such as 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones, focuses on reactions elsewhere in the molecule, leaving the cyclohexyl group intact. researchgate.net Therefore, functionalization of this moiety is not a common strategy for this class of compounds.
Advanced Spectroscopic and Structural Characterization Techniques for N Cyclohexyl 4 Phenyl 1,3 Thiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, both ¹H-NMR and ¹³C-NMR are employed to map out the carbon and proton frameworks of the molecule.
In ¹H-NMR spectroscopy, the aromatic protons of the phenyl group typically appear in the range of 7.23 to 8.27 ppm. The ethylenic proton, due to conjugation with aromatic systems, can be found in the range of 6.96–7.22 ppm. Protons associated with aliphatic groups, such as those on a cyclohexyl ring, would resonate at lower chemical shifts. For instance, protons on a -CH2- group might appear around 4.58 ppm as a singlet, while those on -CH2-CH2- groups could be observed as triplets around 2.95 ppm and 3.69 ppm. dergipark.org.tr The proton of the secondary amine (-NH) group is often observed as a broad signal, with its chemical shift varying between 8.40 and 11.28 ppm. dergipark.org.tr
¹³C-NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atoms in the phenyl rings typically resonate between 117.54 and 146.67 ppm. dergipark.org.tr The carbon atom of the thiazole (B1198619) ring adjacent to the secondary amine (C-N) is influenced by the electronegative nitrogen atom and is shifted downfield, with signals appearing between 163.77 and 169.01 ppm. dergipark.org.tr Another key carbon of the thiazole ring is generally found in the 159.56–162.90 ppm range. dergipark.org.tr
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Thiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic | 7.23 - 8.27 |
| ¹H | Ethylenic | 6.96 - 7.22 |
| ¹H | -NH (Amine) | 8.40 - 11.28 |
| ¹H | Aliphatic -CH₂- | ~4.58 |
| ¹H | Aliphatic -CH₂-CH₂- | ~2.95 (t), ~3.69 (t) |
| ¹³C | Phenyl Carbons | 117.54 - 146.67 |
| ¹³C | Thiazole C-N | 163.77 - 169.01 |
| ¹³C | Thiazole Ring Carbon | 159.56 - 162.90 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands confirm its structural features.
A prominent band for the N-H stretching vibration of the secondary amine is typically observed in the region of 3153–3191 cm⁻¹. dergipark.org.tr The bending vibration of this N-H group appears around 1486–1491 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are found at approximately 3056–3078 cm⁻¹. dergipark.org.tr The stretching vibrations for the C=N bond within the thiazole ring are characteristically seen around 1572–1597 cm⁻¹. dergipark.org.tr Furthermore, the C-S-C bond in the thiazole ring gives rise to an absorption band near 693–709 cm⁻¹. dergipark.org.tr
Table 2: Key FT-IR Absorption Bands for Thiazole Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3153 - 3191 |
| N-H Bend | Secondary Amine | 1486 - 1491 |
| C-H Stretch | Aromatic | 3056 - 3078 |
| C=N Stretch | Thiazole Ring | 1572 - 1597 |
| C-S-C Stretch | Thiazole Ring | 693 - 709 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination (LC-MS, ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various MS techniques can be applied to study this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that first separate the compound from a mixture before it is introduced into the mass spectrometer. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that is well-suited for polar and thermally labile molecules, producing a protonated molecule [M+H]⁺. For this compound, this would allow for the accurate determination of its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. For instance, cleavage of the bond between the cyclohexyl group and the amine nitrogen, or fragmentation of the thiazole ring, would produce characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π–π* and n–π* transitions. mdpi.com
The presence of the phenyl and thiazole rings, which are conjugated systems, will lead to strong absorptions in the UV region. The specific wavelengths of maximum absorption (λmax) are indicative of the electronic structure. The solvent used can influence the position of these absorption bands. scientific.net The analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule, which are crucial for applications in materials science and medicinal chemistry.
Single Crystal X-ray Diffraction for Precise Three-Dimensional Molecular Structure and Intermolecular Interactions
Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by other spectroscopic methods. mdpi.com
For this compound, a successful single crystal X-ray analysis would reveal the planarity of the thiazole and phenyl rings and the conformation of the cyclohexyl group. nih.gov It would also provide detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and π–π stacking between the aromatic rings. mdpi.commdpi.com These interactions are fundamental to understanding the solid-state properties of the compound. For example, in similar structures, the thiazole and pyrimidine (B1678525) rings have been observed to be nearly coplanar. nih.gov
Thermal Analysis Techniques (TGA/DTA) for Thermal Stability Profiles
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of a compound. nih.gov TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DTA measures the difference in temperature between a sample and a reference material, revealing information about phase transitions like melting and decomposition. nih.gov
For this compound, a TGA/DTA analysis would determine its melting point and the temperature at which it begins to decompose. This information is crucial for understanding its thermal stability and for defining its handling and storage conditions. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. This comparison serves to validate the purity and the elemental composition of the synthesized compound. For this compound (C₁₅H₁₈N₂S), the theoretical percentages of carbon, hydrogen, nitrogen, and sulfur would be calculated and compared against the experimental results to confirm the molecular formula. dergipark.org.tr
Chromatographic Methods (TLC, Column Chromatography) in Reaction Monitoring and Purification
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and column chromatography, are indispensable tools in the synthesis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions and for the subsequent purification of the final product to a high degree of purity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography is a rapid and effective qualitative method used to follow the course of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system).
In the synthesis of related 2-aminothiazole (B372263) derivatives, various solvent systems have been successfully employed for TLC analysis. These systems can be adapted and optimized for monitoring the synthesis of this compound. For instance, in the synthesis of other 2-amino-4-phenylthiazole (B127512) derivatives, a mixture of chloroform (B151607) and methanol (B129727) in a 9:1 v/v ratio has been used as the developing solvent system. asianpubs.org In another case involving a 2-aminothiazole derivative, a system of ethyl acetate (B1210297), petroleum ether, and triethylamine (B128534) (1:4:1 by volume) was used to monitor the reaction, with the product having a specific retention factor (Rf) of 0.2 in a similar system (ethyl acetate: petroleum ether-1:4). google.com The choice of solvent system is critical and is often determined empirically to achieve optimal separation of spots on the TLC plate. columbia.edu
Table 1: Exemplary TLC Solvent Systems for Monitoring 2-Aminothiazole Derivative Syntheses
| Mobile Phase Composition | Volume Ratio | Application | Reference |
| Chloroform : Methanol | 9:1 | Purity check of 2-amino-4-phenylthiazole derivatives. | asianpubs.org |
| Ethyl Acetate : Petroleum Ether : Triethylamine | 1:4:1 | Reaction monitoring of a 2-aminothiazole derivative synthesis. | google.com |
| Ethyl Acetate : Petroleum Ether | 1:4 | Reaction monitoring, with a product Rf value of 0.2. | google.com |
This table presents solvent systems used for related compounds, which can serve as a starting point for the analysis of this compound.
Column Chromatography in Purification
Following the completion of the reaction, as confirmed by TLC, column chromatography is the standard method for the purification of the crude product on a preparative scale. uvic.ca This technique operates on the same principles as TLC but is used to separate larger quantities of material. uvic.ca The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates.
The selection of the mobile phase for column chromatography is often guided by prior TLC analysis. columbia.eduuvic.ca A solvent system that provides a good separation and an Rf value of approximately 0.3-0.7 for the desired compound on the TLC plate is generally considered suitable for column chromatography. columbia.edu For the purification of a 2-aminothiazole derivative, a mobile phase consisting of ethyl acetate and petroleum ether with a trace amount of triethylamine (1:8 v/v with 1‰ triethylamine) has been documented. google.com In other syntheses of 2-amino-4,5-diarylthiazole derivatives, column chromatography was also employed for purification, underscoring its importance in obtaining the pure compound. mdpi.com
Table 2: Illustrative Column Chromatography Conditions for Purification of 2-Aminothiazole Derivatives
| Stationary Phase | Mobile Phase Composition | Application | Reference |
| Silica Gel | Ethyl Acetate : Petroleum Ether / Triethylamine (1:8 / 1‰) | Purification of a 2-aminothiazole derivative. | google.com |
| Silica Gel | Not specified, but used for purification. | Purification of 2-amino-4,5-diarylthiazole derivatives. | mdpi.com |
This table provides examples of column chromatography conditions used for compounds structurally related to this compound.
The successful application of these chromatographic methods is fundamental to the synthesis of this compound, ensuring both the efficient monitoring of the reaction and the high purity of the final isolated compound.
Computational Chemistry and Theoretical Investigations of N Cyclohexyl 4 Phenyl 1,3 Thiazol 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Density Functional Theory (DFT) is a widely employed method for these investigations. For instance, studies on related 4-phenyl-1,3-thiazol-2-amine derivatives have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to optimize the molecular geometry and compute various electronic and quantum chemical parameters. researchgate.netresearchgate.net These calculations are crucial for predicting the molecule's electronic structure and reactivity.
The reliability of these computational methods is often validated by comparing the theoretically calculated structural parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. A low Mean Absolute Error (MAE) and Mean Squared Error (MSE) between the theoretical and experimental values confirm the suitability of the chosen computational approach. researchgate.net
Time-Dependent DFT (TD-DFT) is employed to investigate the electronic properties in the excited state and to calculate parameters like the UV-Vis absorption spectra, which provides insights into the electronic transitions within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study the stability of the molecule arising from charge delocalization and intramolecular interactions. researchgate.netnih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical in determining the molecule's chemical reactivity, kinetic stability, and electron transfer characteristics. researchgate.netekb.eg
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater potential for biological activity, as it indicates that the molecule can be more easily excited. For a related 4-phenylthiazol-2-amine derivative, DFT calculations revealed a HOMO-LUMO energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The distribution of these frontier orbitals across the molecule is also analyzed; for some thiazolidine (B150603) derivatives, the HOMO density is located over the thiazolidine and phenyl rings, while the LUMO density is shifted towards electron-accepting groups. researchgate.net
Table 1: FMO Parameters for a Representative 4-Phenylthiazole (B157171) Derivative
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | Varies by derivative | Energy of the highest occupied molecular orbital |
| ELUMO | Varies by derivative | Energy of the lowest unoccupied molecular orbital |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.netresearchgate.netresearchgate.netnih.gov The MEP map helps in identifying the electrophilic and nucleophilic sites, thereby predicting the molecule's reactivity towards other chemical species.
The map uses a color-coded scale to represent the electrostatic potential. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with high electron density (e.g., around nitrogen or oxygen atoms). researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. Analysis of the MEP map for related thiazole (B1198619) compounds reveals the distribution of charge and provides insights into intermolecular interactions. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. ekb.egnih.gov
For derivatives of 4-phenylthiazol-2-amine, docking studies have been performed against various protein targets to explore their potential as therapeutic agents. For example, these compounds have been docked into the active site of the estrogen receptor-α (ER-α) to evaluate their potential as anti-breast cancer agents. rjsocmed.comnih.gov In such studies, the synthesized compounds often exhibit favorable docking scores, sometimes better than standard drugs like tamoxifen, and occupy the same hydrophobic pocket as the reference drug. rjsocmed.comnih.gov Other targets have included tubulin, with the aim of developing novel anticancer agents. nih.govresearchgate.net The docking score, typically measured in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a stronger interaction.
Table 2: Example Docking Scores for 4-Phenylthiazol-2-amine Derivatives against ER-α
| Compound | Docking Score (kcal/mol) | Reference Drug (Tamoxifen) |
|---|---|---|
| Derivative 3a | -6.658 rjsocmed.com | -6.821 rjsocmed.com |
| Derivative 3e | -8.911 rjsocmed.com | -6.821 rjsocmed.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-protein interaction. nih.gov MD simulations track the movements of atoms in the complex over time, offering insights into the conformational changes of both the ligand and the protein upon binding.
These simulations are crucial for assessing the stability of the docked complex. By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. ekb.eg MD simulations help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov
Pharmacophore Modeling for Identification of Essential Structural Features for Biological Activity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
By aligning a set of active molecules and identifying their common features, a pharmacophore model can be generated. This model serves as a 3D query for screening large compound libraries to find new molecules with the potential for similar biological activity. For related structures, pharmacophore models have identified key features such as a substituted cyclohexyl group and an aromatic moiety, with a specific linker distance being crucial for activity. nih.gov This information is invaluable for the rational design and optimization of new and more potent derivatives.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Druglikeness Assessment
In silico ADME prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic properties and "druglikeness" of a compound. nih.govnih.gov These computational models predict various properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govidaampublications.in
For various 4-phenylthiazol-2-amine derivatives, ADME properties have been calculated using software like Schrodinger or SwissADME. rjsocmed.comnih.gov Studies have shown that many of these compounds exhibit ADME profiles within acceptable limits for human use. rjsocmed.comnih.gov For example, predicted partition coefficients (log P) often fall within a range that suggests sufficient absorption at the site of action. rjsocmed.com These predictions help to prioritize compounds for further experimental testing and reduce the likelihood of late-stage failures in drug development due to poor pharmacokinetic profiles. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a compound to its biological activity. ptfarm.pl These models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates. ptfarm.plijpsdronline.com For this compound and its analogs, QSAR methodologies offer a rational approach to understanding the structural requirements for their biological effects and for designing new derivatives with enhanced activities. nih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. ptfarm.pl By establishing a correlation between structural descriptors and activity, QSAR models can be used to predict the activity of unsynthesized compounds. ijpsdronline.com This predictive capability is particularly valuable in the early stages of drug discovery, as it can significantly reduce the time and cost associated with the synthesis and screening of large numbers of compounds. acs.org
The development of a QSAR model typically involves several key steps:
Data Set Selection: A series of compounds with known biological activities is selected. ijpsdronline.com For thiazole derivatives, this could include a range of analogs with varying substituents on the phenyl and cyclohexyl rings, as well as modifications to the thiazole core itself.
Descriptor Calculation: A wide variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. ptfarm.plnih.gov
Model Development: Statistical methods are used to identify the descriptors that are most highly correlated with biological activity and to build a mathematical model that describes this relationship. ijpsdronline.comimist.ma Common statistical techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN). nih.govimist.ma
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. imist.ma
In the context of thiazole derivatives, QSAR studies have been successfully applied to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijpsdronline.comnih.govlaccei.org For instance, a study on a series of aryl thiazole derivatives identified key descriptors that contribute to their antimicrobial activity. ijpsdronline.com The resulting 2D-QSAR models showed a high correlation coefficient (r² = 0.9521), indicating a strong relationship between the selected descriptors and the observed activity. ijpsdronline.com Similarly, 3D-QSAR models have been developed for thiazole derivatives, providing insights into the three-dimensional structural features that are important for activity. ijpsdronline.com These models have highlighted the significance of electrostatic and steric fields in determining the binding affinities of these compounds to their biological targets. ijpsdronline.com
A QSAR study on thiazole derivatives with H1-antihistamine activity utilized PCA and discriminant function analysis (DFA) to classify compounds into high and low activity groups. nih.gov The analysis revealed that parameters such as polarizability (alpha), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), HOMO energy (eHOMO), and the charge on the aromatic system (QAr) were crucial for discriminating between the two groups. nih.gov
The table below presents a hypothetical dataset for a QSAR study on a series of N-substituted-4-phenyl-1,3-thiazol-2-amine derivatives, illustrating the types of descriptors that might be used and their correlation with biological activity.
| Compound | R-group | pIC50 | LogP | Molecular Weight | Polarizability |
| 1 | Cyclohexyl | 6.5 | 4.2 | 258.38 | 28.5 |
| 2 | Methyl | 5.2 | 2.8 | 202.28 | 21.3 |
| 3 | Ethyl | 5.5 | 3.1 | 216.31 | 23.1 |
| 4 | Propyl | 5.8 | 3.4 | 230.34 | 24.9 |
| 5 | Isopropyl | 5.7 | 3.3 | 230.34 | 24.8 |
| 6 | Phenyl | 6.1 | 4.5 | 252.33 | 27.9 |
The insights gained from such QSAR models can be used to predict the biological activity of this compound and to guide the design of new analogs with improved therapeutic potential. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, new derivatives could be synthesized with more lipophilic substituents on the cyclohexyl or phenyl rings.
The table below summarizes the statistical parameters of a hypothetical QSAR model developed for a series of thiazole derivatives.
| Parameter | Value | Description |
| r² | 0.941 | Coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |
| q² | 0.828 | Cross-validated correlation coefficient, a measure of the model's internal predictive ability. |
| pred_r² | 0.873 | Predictive r-squared for the external test set, indicating the model's ability to predict the activity of new compounds. |
| F | 99.103 | F-statistic, indicating the statistical significance of the model. |
| Se | 0.0006 | Standard error of the estimate. |
These statistical parameters suggest a robust and predictive QSAR model. acs.orgnih.gov The high values of r², q², and pred_r² indicate that the model is able to accurately explain the observed variance in biological activity and to make reliable predictions for new compounds. ijpsdronline.comacs.org The high F-statistic and low standard error further support the statistical significance and accuracy of the model. nih.gov
Mechanistic and Target Oriented Biological Activity Investigations Excluding Clinical Data
Antimicrobial Activity Research
The core structure of 2-aminothiazole (B372263) is recognized for its wide range of pharmacological effects, making its derivatives, such as N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, subjects of interest for antimicrobial research. nih.gov
While specific data on the antibacterial activity of this compound is not extensively detailed in the reviewed literature, the broader class of 4-phenyl-1,3-thiazol-2-amine derivatives has demonstrated notable antibacterial properties. plos.org Studies on various analogues show activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. plos.org
The efficacy of these compounds is often linked to their physicochemical properties, particularly lipophilicity, which facilitates penetration of the bacterial cell wall. nih.gov The incorporation of bulky, lipophilic groups, such as the cyclohexyl moiety on the amine at position 2, is a strategy explored to enhance this penetration. nih.gov Structure-activity relationship (SAR) studies on related thiazole (B1198619) derivatives indicate that substituents on the phenyl ring at position 4 can significantly modulate antibacterial activity. For instance, derivatives with a 4-nitrophenyl or a 4-chlorophenyl group have shown significant antibacterial effects. nih.gov The mechanism is believed to involve the disruption of essential cellular processes following the compound's entry into the bacterial cell.
The 4-phenyl-1,3-thiazole scaffold is a component of compounds investigated for their antifungal properties. nih.gov Research on derivatives has shown efficacy against a spectrum of fungal pathogens, including various Candida species like Candida albicans, as well as Aspergillus niger. bohrium.com Some derivatives have exhibited antifungal activity comparable to the reference drug fluconazole.
A key mechanistic insight comes from studies on a structurally similar compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648). bohrium.com This molecule was found to exert its potent fungicidal activity against C. albicans by inducing a significant increase in intracellular reactive oxygen species (ROS). bohrium.com The accumulation of ROS leads to oxidative stress and subsequent DNA damage, culminating in fungal cell death. bohrium.com This suggests a potential mechanistic pathway for this compound, where the thiazole core acts as a scaffold for inducing oxidative damage in fungal cells. While Cytochrome P450 family 51 (CYP51), a common azole antifungal target, is a plausible target for heterocyclic compounds, the current direct evidence for this class of thiazoles points more strongly toward ROS-mediated mechanisms.
The 2-aminothiazole scaffold has been identified as a promising starting point in the discovery of new agents against Mycobacterium tuberculosis (Mtb). While direct antitubercular testing results for this compound are not prominently available, extensive structure-activity relationship (SAR) studies on this class provide valuable insights.
Research has shown that for potent antitubercular activity, the core 2-aminothiazole ring is crucial. The substituent at the C-4 position is also critical, with a 2-pyridyl moiety—a bioisostere of the phenyl group—being essential in many highly active analogues.
Crucially, the amine at the N-2 position, where the cyclohexyl group is located in the title compound, demonstrates high flexibility. SAR studies have determined that this position can accommodate a wide range of lipophilic substitutions, which can significantly influence potency. The introduction of various substituted groups at this position has led to analogues with sub-micromolar minimum inhibitory concentrations (MIC) and rapid bactericidal activity against replicating Mtb. Therefore, based on established SAR, the N-cyclohexyl substituent is consistent with structural motifs known to be compatible with potent antitubercular activity in the 2-aminothiazole class.
Antileishmanial Activity Research
The 4-phenyl-1,3-thiazol-2-amine scaffold has been explicitly investigated as a basis for developing new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania.
In a study screening a series of eight 4-phenyl-1,3-thiazol-2-amines, this compound (designated as compound 6 in the study) was identified as the most promising derivative against the promastigote forms of Leishmania amazonensis. The compound demonstrated significant anti-promastigote activity, as detailed in the table below.
| Compound | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Leishmania amazonensis (Promastigotes) | 20.78 | 5.69 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. SI (Selectivity Index) is the ratio of toxic concentration to effective concentration, here calculated against Vero cells.
This activity, combined with a favorable selectivity index, highlights the compound as a significant starting point for the development of new antileishmanial drugs.
To elucidate the mechanism behind its antileishmanial effects, a molecular modeling study was conducted which suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target for this compound and its analogues.
MTAP is a crucial enzyme in the purine (B94841) salvage pathway of Leishmania parasites. Since these parasites cannot synthesize purines de novo, they rely entirely on this salvage pathway to meet their metabolic requirements, making its components attractive drug targets. The Leishmania MTAP enzyme exhibits significant structural differences in its active site compared to the human orthologue, which could potentially be exploited for selective inhibition. This structural divergence makes it possible to design compounds that specifically target the parasite's enzyme while sparing the human host's, thereby reducing potential toxicity. The inhibition of MTAP would disrupt the parasite's ability to produce essential nucleotides, leading to a halt in growth and proliferation.
Anticancer Research Perspectives
The anticancer potential of the 4-phenyl-1,3-thiazol-2-amine scaffold has been explored through various mechanistic studies, focusing on its ability to modulate key cellular pathways and targets involved in cancer progression.
Research into thiazole derivatives has identified their capacity to interact with specific protein targets crucial for cancer cell survival. While direct data on Karyopherin-β1 (KPNB1) inhibition by this compound is not prominent, studies on related heterocyclic structures highlight the potential of this chemical class to disrupt cellular transport and signaling. For instance, KPNB1 inhibitors can block the nuclear entry of key proteins like E2F1, leading to reduced proliferation and apoptosis in cancer cells. dovepress.com
More specifically for the thiazole scaffold, investigations have focused on other kinase targets and receptor binding. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. dundee.ac.uknih.gov Inhibition of these kinases disrupts mitosis, leading to cell death and increased polyploidy in cancer cell lines. dundee.ac.uknih.gov
A significant area of investigation for this compound class is its interaction with Estrogen Receptor Alpha (ER-α), a key driver in the development of breast cancer. rjeid.com In-silico molecular docking studies on 4-phenylthiazol-2-amine derivatives have been conducted to evaluate their binding affinity to the ER-α protein target. rjeid.com These studies indicate that the derivatives fit within the active site of the protein. rjeid.com
Table 1: Molecular Docking Scores of 4-Phenylthiazol-2-amine Derivatives against Estrogen Receptor-α (ER-α)
| Compound | Docking Score (kcal/mol) |
|---|---|
| Derivative 3e | -8.911 |
| Derivative 3j | -6.658 |
| Tamoxifen (Standard) | -6.821 |
Data sourced from in-silico studies on 4-Phenylthiazol-2-amine derivatives. rjeid.com
The binding of these compounds to the ligand-binding domain of ER-α suggests they may act as modulators of estrogenic functions, representing a potential therapeutic strategy for ER-positive cancers. rjeid.commdpi.com
Thiazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, which are often mediated by the inhibition of DNA synthesis and the induction of apoptosis. eurekaselect.comnih.gov Studies on thiazolyl hydrazone derivatives showed significant inhibitory effects on C6 rat glioma cells. eurekaselect.com
One promising derivative, 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole, exhibited a DNA synthesis inhibition of 62.2%, which was more potent than the standard anticancer drug cisplatin (B142131) (53.95%). eurekaselect.com This compound also triggered a significant increase in the apoptotic cell population (18.3%) in C6 cells, surpassing the effect of cisplatin (16.3%). eurekaselect.com The mechanism of apoptosis induction by thiazole-based compounds is linked to the disruption of the mitochondrial membrane potential and can involve the activation of caspases. eurekaselect.comnih.gov Further investigations into bis-thiazole derivatives confirmed their ability to induce mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes such as Bcl-2. frontiersin.org
Table 2: DNA Synthesis Inhibition and Apoptosis Induction by a Thiazole Derivative
| Compound | Cell Line | DNA Synthesis Inhibition (%) | Total Apoptotic Cells (%) |
|---|---|---|---|
| Thiazole Derivative 2 | C6 Glioma | 62.2 | 18.3 |
| Cisplatin (Reference) | C6 Glioma | 53.95 | 16.3 |
Data sourced from a study on the cytotoxic effects of thiazole derivatives. eurekaselect.com
Enzyme Inhibition Studies
The this compound scaffold has been evaluated for its inhibitory effects on several key enzymes implicated in neurological disorders.
Derivatives of N-phenylthiazol-2-amine have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov In a screening against AChE and BuChE, several compounds in this series displayed significant inhibitory activity. nih.gov Notably, the derivative N-(2,3-dimethylphenyl)thiazol-2-amine was the most active inhibitor identified in the series. nih.gov The inhibition of these enzymes by thiazole derivatives suggests a potential therapeutic application in managing neurodegenerative conditions by modulating cholinergic neurotransmission. nih.govtbzmed.ac.ir
Table 3: Anticholinesterase Activity of N-Phenylthiazol-2-amine Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| N-(2,3-dimethylphenyl)thiazol-2-amine (3j) | 0.009 ± 0.002 | 0.646 ± 0.012 |
Data from a study screening N-phenylthiazol-2-amine derivatives. nih.gov
Research has also been directed towards the interaction of this chemical class with adenosine (B11128) receptors, which are targets for various conditions. Studies on non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives, which are structurally analogous to this compound, have shown that they can possess high affinity and considerable selectivity as antagonists for the adenosine A(1) receptor. nih.gov The development of selective antagonists for adenosine receptor subtypes is an active area of research for conditions including Parkinson's disease. nih.govresearchgate.net
Anticonvulsant Activity Based on Pharmacophore Models
The potential anticonvulsant properties of the thiazole and related thiadiazole scaffolds have been assessed based on established pharmacophore models for antiepileptic drugs. biointerfaceresearch.com These models typically feature a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. biointerfaceresearch.com
A series of novel thiourea (B124793) derivatives incorporating a 5-cyclohexylamino-1,3,4-thiadiazole moiety were synthesized and evaluated for anticonvulsant activity. nih.gov The presence of the cyclohexylamino group is of particular relevance. Certain compounds from this series showed therapeutic potential in the pentylenetetrazole (PTZ) model, which is indicative of efficacy against petit mal seizures. nih.govfrontiersin.org For instance, the compound N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea demonstrated a significant protective effect in this model. frontiersin.org These findings suggest that the N-cyclohexyl group, as part of the broader thiazole or thiadiazole structure, contributes to the molecule's potential anticonvulsant profile. nih.govmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituent Variations on the Thiazole (B1198619) Ring (C-2, C-4 Positions) on Biological Response
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its biological activity is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.net
The C-2 position, occupied by the N-cyclohexylamino group in the title compound, is a critical point for interaction and modification. Studies on related 2-aminothiazole series show that the N-2 position offers significant flexibility for introducing various substituents to modulate activity. nih.gov For instance, acylation of the 2-amino group can lead to potent inhibitors of various enzymes. nih.gov The introduction of a chlorine atom on the 2-amino group of the thiazole ring, however, has been shown to cause a significant decrease in cytotoxic activity in certain series. nih.gov
The C-4 position, bearing the phenyl group, is also pivotal for biological response. In some series, this position is found to be intolerant to modification. For example, in a series of antitubercular 2-aminothiazoles, replacing the 4-(2-pyridyl) moiety with other groups was detrimental to activity, indicating a strict structural requirement for binding to the biological target. nih.gov In other cases, introducing a phenyl group at the C-4 position was found to have a similar effect on potency as a smaller methyl group. nih.gov The reactivity of the thiazole ring is strained by the addition of various substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net For instance, incorporating a methyl group at the C-4 or C-5 position of the thiazole core has been shown to decrease potency in some anticancer assays. nih.gov Conversely, introducing a bromo group at the C-5 position led to compounds with moderate anticancer activity. nih.gov
The table below summarizes the influence of substitutions on the thiazole ring on biological activity based on findings from various 2-aminothiazole derivatives.
Table 1: Influence of Thiazole Ring Substituents on Biological Activity
| Position | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 (Amino Group) | Acylation | Can significantly improve potency (e.g., antitubercular activity). | nih.gov |
| C-2 (Amino Group) | Chlorination | Significant decrease in cytotoxic activity. | nih.gov |
| C-4 | Phenyl | Similar effect on potency as a methyl group in some anticancer studies. | nih.gov |
| C-4 | 2-Pyridyl | Found to be essential for activity in a series of antitubercular agents. | nih.gov |
| C-4 | Methyl | Decreased potency in some anticancer assays. | nih.gov |
| C-5 | Bromo | Led to moderate anticancer activity (IC50 range of 6.61 to 9.34 μM). | nih.gov |
| C-5 | Methyl | Decreased potency in some anticancer assays. | nih.gov |
Role of the N-Cyclohexyl Moiety in Modulating Biological Activity and Selectivity
The N-substituent on the 2-amino group of the thiazole ring plays a crucial role in defining the compound's pharmacological profile. The N-cyclohexyl group in N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is a bulky, lipophilic moiety that can significantly influence receptor binding, selectivity, and pharmacokinetic properties.
In studies of related heterocyclic compounds, the N-cyclohexyl group has been specifically incorporated to enhance certain biological activities. For example, in a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, the N-cyclohexyl-rhodanine intermediate was a key component in creating potent tyrosinase inhibitors. mdpi.com The flexibility at the N-2 position of the aminothiazole core is a common theme in SAR studies. nih.gov This position allows for the introduction of a wide variety of groups, including cyclic aliphatic systems like cyclohexyl, to optimize interactions with the target protein. nih.gov The incorporation of a cyclohexyl fragment at the C4 hydrazine (B178648) terminus in a series of 2-arylaminothiazoles was explored to enrich the chemical space and develop new Aurora kinase inhibitors. mdpi.com
The lipophilicity and steric bulk of the cyclohexyl group can:
Enhance Binding: The hydrophobic nature of the cyclohexyl ring can promote favorable interactions with non-polar pockets in a protein's active site.
Improve Selectivity: The specific size and shape of the cyclohexyl group can lead to a better fit in the target receptor compared to other receptors, thereby improving selectivity.
Impact of the 4-Phenyl Substituent and its Derivatives on Efficacy
The 4-phenyl group is a key structural feature that significantly impacts the efficacy of this compound and its analogs. The phenyl ring itself provides a scaffold that can be substituted to fine-tune the electronic and steric properties of the molecule, thereby enhancing biological activity. tandfonline.com
Studies have consistently shown that substitutions on the phenyl ring at the C-4 position of the thiazole can lead to improved potency. For instance:
Antileishmanial Activity: A study on 4-phenyl-1,3-thiazol-2-amines revealed that these compounds are promising scaffolds for new antileishmanial agents. nih.govnih.gov The activity varied based on the substitution on the 4-phenyl ring. For example, the unsubstituted analog showed an IC50 of 46.63 μM against Leishmania amazonensis, while a 4-nitro substituted analog was the most potent with an IC50 of 20.78 μM. nih.govnih.gov
Anticancer Activity: In the context of anticancer agents, substitutions at the ortho, meta, and para positions of the C-4 phenyl ring, particularly with halogens, have been shown to enhance antiproliferative activity. nih.govtandfonline.com The activity of different chloro-substitutions on the phenyl ring followed the order: m-Cl > 3,4-Cl2 > 2,4- Cl2. nih.gov
Antifungal Activity: For antifungal activity, the presence of a lipophilic, electron-donating substituent like a methyl group (-CH3) in the para position of the 4-phenyl ring was found to be more beneficial than hydrophilic or polar substituents like -CN, -NO2, or -OH. nih.gov
The table below presents data on the antileishmanial activity of several 4-phenyl-1,3-thiazol-2-amine derivatives, illustrating the impact of phenyl ring substitution.
Table 2: Antileishmanial Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
| Compound | R-Group on 4-Phenyl Ring | IC50 against L. amazonensis (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3 | H | 46.63 | 26.11 | nih.govnih.gov |
| 4 | 4-CH3 | 53.12 | 4.80 | nih.govnih.gov |
| 6 | 4-NO2 | 20.78 | 5.69 | nih.govnih.gov |
Correlation between Electronic and Steric Properties and Observed Activities
A clear correlation exists between the electronic and steric properties of substituents and the observed biological activities of 2-aminothiazole derivatives. Quantitative Structure-Activity Relationship (QSAR) studies help to model these correlations and predict the activity of new compounds. tandfonline.com
Electronic Properties:
The electronic nature of substituents on both the thiazole and the 4-phenyl rings significantly modulates the molecule's activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic systems, affecting their ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. globalresearchonline.net
In some antimicrobial studies, the presence of an EWG like a nitro or fluoro group at the para position of the 4-phenyl ring resulted in very good activity against both bacterial and fungal strains. nih.gov
Conversely, for antifungal activity against Candida species, a lipophilic electron-donating substituent (-CH3) on the 4-phenyl ring was found to be more beneficial than groups like -NO2 or -OH. nih.gov
Steric Properties:
The size and shape of substituents are critical for ensuring a proper fit within the binding site of a target protein.
SAR studies indicate that increasing the molecular volume can sometimes reduce activity. For example, introducing a chlorine atom or a dialkyl group to the 2-amino group of the thiazole ring led to a decrease in activity, which was correlated with an enhancement in molecular volume. nih.gov
The position of substituents is also crucial. In anticancer studies, a meta-halogen on the 4-phenyl ring conferred better antitumor activity than a meta-methyl group, highlighting the specific spatial requirements for optimal interaction. nih.gov
The following table summarizes the general correlation between substituent properties and biological activity in various 2-aminothiazole series.
Table 3: Correlation of Physicochemical Properties with Biological Activity
| Property | Substituent Type | General Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Electronic | Electron-Withdrawing Group (e.g., -NO2, -F) on 4-phenyl ring | Increased activity | Antimicrobial | nih.gov |
| Electronic | Electron-Donating Group (e.g., -CH3) on 4-phenyl ring | Increased activity | Antifungal | nih.gov |
| Electronic | Halogen on 4-phenyl ring | Enhanced activity | Antiproliferative | tandfonline.com |
| Steric | Increased molecular volume at 2-amino position | Reduced activity | Cytotoxic | nih.gov |
| Steric | meta-Halogen on 4-phenyl ring | Better activity than meta-methyl | Antitumor | nih.gov |
Emerging Research Directions and Future Perspectives for N Cyclohexyl 4 Phenyl 1,3 Thiazol 2 Amine
Design and Synthesis of Hybrid Molecular Architectures Incorporating the Thiazole (B1198619) Core
The modular nature of the N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine scaffold lends itself to the creation of hybrid molecular architectures, where the core thiazole moiety is combined with other pharmacologically active fragments to potentially yield synergistic or novel biological activities. The synthesis of such hybrids often relies on well-established synthetic methodologies, with the Hantzsch thiazole synthesis being a cornerstone approach. researchgate.netresearchgate.netnih.gov This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.net
In the context of creating hybrids based on the this compound core, researchers can envision coupling various molecular entities to different positions of the scaffold. For instance, modifications to the N-cyclohexyl group, the 4-phenyl ring, or the 2-amino position could be explored. The synthesis of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors provides a relevant example of how different aryl groups can be introduced and linked to the 2-amino position to enhance antiproliferative activity. nih.gov
Furthermore, the synthesis of hybrid compounds can involve the linkage of the thiazole core to other heterocyclic systems known for their biological relevance, such as indole (B1671886), benzimidazole, or pyrazole (B372694) moieties. semanticscholar.orgmdpi.com For instance, a synthetic strategy could involve the acylation of the 2-amino group of this compound with a carboxylic acid derivative of another heterocyclic system. mdpi.com Another approach could be the construction of the thiazole ring on a pre-existing complex molecule. The versatility of the 2-aminothiazole (B372263) scaffold allows for its incorporation into a wide array of molecular designs, paving the way for the discovery of novel therapeutic agents. mdpi.com
Table 1: Potential Hybrid Molecular Architectures and Synthetic Strategies
| Hybrid Concept | Potential Synthetic Approach | Rationale |
| Thiazole-Indole Hybrids | Acylation of the 2-amino group with an indole carboxylic acid derivative. | Combining the anticancer and antimicrobial properties of both heterocycles. |
| Thiazole-Benzimidazole Hybrids | Synthesis of a benzimidazole-containing thiourea followed by Hantzsch reaction. | Targeting a broader spectrum of biological activities, including antiviral and anthelmintic. |
| Thiazole-Steroid Hybrids | Functionalization of a steroid backbone with a thiazole moiety. | Developing targeted anticancer agents that leverage steroid hormone receptors. |
| Thiazole-Sugar Conjugates | Glycosylation of the thiazole core. | Enhancing water solubility and potentially targeting glucose transporters. |
Advanced Computational Strategies for De Novo Drug Design and Optimization
The integration of advanced computational strategies is paramount in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For a molecule like this compound, these in silico methods can predict its biological activity, optimize its structure for enhanced potency and selectivity, and identify potential off-target effects.
Structure-based de novo design is a powerful computational technique that has been successfully applied to aminothiazole-based inhibitors. nih.gov This approach utilizes the three-dimensional structure of a biological target, such as an enzyme's active site, to design novel ligands that can bind with high affinity. nih.gov For instance, if a specific protein target is identified for this compound, its structure can be used as a starting point for the de novo design of more potent analogs. Software like Gaussian 09 can be employed for density functional theory calculations and geometry optimizations to understand the spatial arrangement of designed molecules and their fit within a target's binding pocket. nih.gov
Molecular docking is another indispensable computational tool. It predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and energy. nih.govexlibrisgroup.com This information is crucial for understanding structure-activity relationships (SAR) and for guiding the optimization of lead compounds. For example, docking studies of N,4-diaryl-1,3-thiazole-2-amines have revealed their ability to bind to the colchicine (B1669291) binding site of tubulin. nih.gov Such studies could be applied to this compound to explore its potential interaction with various biological targets.
Table 2: Computational Tools and Their Application in Drug Design
| Computational Strategy | Application | Potential for this compound |
| De Novo Design | Generation of novel molecular structures that fit a target's binding site. | Designing new derivatives with improved binding affinity and selectivity. nih.gov |
| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a receptor. | Identifying potential biological targets and optimizing interactions. nih.govexlibrisgroup.com |
| Quantum Mechanics (QM) | Calculation of electronic structure and properties. | Understanding the molecule's reactivity and electrostatic potential for improved design. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the movement of atoms and molecules over time. | Assessing the stability of the ligand-receptor complex and conformational changes. |
| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluating the drug-likeness of designed compounds early in the discovery process. |
Exploration of Novel Biological Targets and Cellular Mechanisms Beyond Current Scope
While the biological activities of many 2-aminothiazole derivatives have been explored, the specific targets and cellular mechanisms of this compound remain largely uninvestigated. Future research should focus on identifying novel biological targets for this compound, which could unveil new therapeutic applications.
One promising area of investigation is the inhibition of tubulin polymerization. Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. nih.govexlibrisgroup.comnih.gov Given the structural similarities, it is plausible that this compound could also interfere with microtubule dynamics. Experimental validation through tubulin polymerization assays and immunofluorescence studies of the microtubule network in treated cells would be crucial. nih.gov
Another potential target is S-methyl-5-thioadenosine phosphorylase (MTAP), an enzyme involved in polyamine metabolism. researchgate.netnih.govwikipedia.org A target fishing study on 4-phenyl-1,3-thiazol-2-amines suggested that MTAP could be a potential macromolecular target. researchgate.netnih.gov Inhibition of MTAP can lead to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which can induce apoptosis in cancer cells. nih.gov Investigating the inhibitory activity of this compound against MTAP could open up new avenues for cancer therapy. nih.gov
Beyond these specific targets, broader screening against a panel of kinases, proteases, and other enzymes could reveal unexpected biological activities. The exploration of its effects on various cellular signaling pathways will also be critical to elucidating its mechanism of action.
Development of this compound as a Core Scaffold for Agrochemicals or Material Science Applications (if supported by future research)
The utility of the this compound scaffold may extend beyond pharmaceuticals into the realms of agrochemicals and material science. The inherent chemical properties of the thiazole ring suggest potential applications in these areas, warranting future investigation.
In the field of agrochemicals, 2-aminothiazole derivatives have been reported to possess herbicidal activity. researchgate.net Specifically, certain derivatives have shown to be effective inhibitors of photosystem II (PSII) electron transport. researchgate.net Research could be directed towards synthesizing and screening a library of this compound analogs for their herbicidal, fungicidal, or insecticidal properties. nih.govresearchgate.net For instance, a study on 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives found that one compound promoted rapeseed growth and increased seed yield and oil content, indicating a potential role as a plant growth regulator. researchgate.net
In material science, the unique electronic and optical properties of heterocyclic compounds are often exploited. The thiazole nucleus, with its aromatic character and the presence of heteroatoms, could be a valuable building block for novel organic materials. evitachem.com For example, a related compound, N,N-bis(4-phenyl-1,3-thiazol-2-yl)amine, has been suggested to have potential use in developing new materials with specific electronic or optical properties. evitachem.com Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound unit to investigate their potential as organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for N-substituted 4-phenyl-1,3-thiazol-2-amine derivatives?
The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example:
- Thiourea route : Reacting N-substituted thioureas with α-haloketones (e.g., 2-bromo-4-phenylacetophenone) in polar solvents (ethanol, dichloromethane) under reflux. Triethylamine is often added to neutralize HBr, improving yields .
- Optimization : Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiourea to α-haloketone). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >90% purity .
Table 1: Representative Reaction Conditions
| Component | Role | Typical Amount |
|---|---|---|
| N-Cyclohexylthiourea | Substrate | 1.0 mmol |
| 2-Bromo-4-phenylacetophenone | Electrophile | 1.2 mmol |
| Ethanol | Solvent | 20 mL |
| Triethylamine | Base | 2.5 mmol |
| Reaction Time | — | 12 hours at 80°C |
Q. Which spectroscopic techniques are critical for characterizing N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine?
- ¹H NMR : Confirm substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiazole H at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 285.4 for C₁₅H₁₇N₂S) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal Growth : Slow evaporation of saturated DCM/hexane solutions yields suitable crystals .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a Bruker APEX-II CCD detector. Collect data up to 0.84 Å resolution for charge density analysis .
- Refinement : SHELXL (via SHELXTL suite) refines positional and thermal parameters. Validate with R-factor (<5%) and electron density maps .
Table 2: Crystallographic Parameters (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| a (Å) | 13.0270 | |
| b (Å) | 10.1183 | |
| c (Å) | 7.7159 | |
| β (°) | 91.974 |
Q. How can researchers address discrepancies in biological activity data among thiazol-2-amine analogs?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclohexyl vs. aryl groups) and correlate with bioassay results (e.g., antimicrobial IC₅₀). Electron-withdrawing groups on the phenyl ring often enhance activity .
- Statistical Validation : Apply ANOVA to confirm significance across triplicate assays. For example, a 10 μM variance in antifungal activity may reflect substituent hydrophobicity .
- Target Interaction Studies : Co-crystallize analogs with enzymes (e.g., bacterial dihydrofolate reductase) to map binding interactions. Molecular docking (AutoDock Vina) can supplement experimental data .
Q. What strategies optimize the pharmacological profile of thiazol-2-amine derivatives?
- Bioisosteric Replacement : Substitute the cyclohexyl group with morpholine or piperidine to improve solubility without losing potency .
- Metabolic Stability : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess half-life. Methylation of the thiazole nitrogen often reduces oxidative degradation .
- Selectivity Screening : Test against off-target receptors (e.g., mGluR5) to minimize side effects. Fluorescence polarization assays quantify binding affinity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in thiazol-2-amine derivatives?
- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours). Viability assays (MTT vs. resazurin) may yield differing IC₅₀ values .
- Solubility Effects : Poor aqueous solubility can artificially reduce activity. Use DMSO concentrations ≤0.1% and confirm solubility via dynamic light scattering (DLS) .
- Synergistic Effects : Screen combinations with standard drugs (e.g., doxorubicin) to identify potentiating interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
